molecular formula C6H10ClF2N B6181706 rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 2218441-58-6

rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No.: B6181706
CAS No.: 2218441-58-6
M. Wt: 169.60 g/mol
InChI Key: DDXVVYHUUNFLFN-RSCCPHMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

2218441-58-6

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

(1R,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2;1H/t3?,4-,5+;

InChI Key

DDXVVYHUUNFLFN-RSCCPHMWSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1N.Cl

Canonical SMILES

C1C(CC2C1C2(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Cyclopropanation of α-Allyldiazoacetates

The bicyclo[3.1.0]hexane core can be accessed via dirhodium-catalyzed intramolecular cyclopropanation of α-allyldiazoacetate precursors. This method, demonstrated for bicyclo[1.1.0]butanes and bicyclo[3.1.0]hexanes, involves the formation of a strained bicyclic structure through a [2+1] cycloaddition-like process. For example, diazo compound 29 (Scheme 5 in) was converted to bicyclo[3.1.0]hexane in high yield (82%) using Rh₂(S-p-BrTPCP)₄ as a chiral catalyst. Extending this approach, a diazo precursor bearing a difluorinated allyl chain could enable the direct incorporation of fluorine atoms at the 6,6-positions during cyclopropanation.

Key considerations include:

  • Substrate Design : The α-allyldiazoacetate must feature a difluorinated allyl group positioned to form the bicyclo[3.1.0]hexane upon cyclization. For instance, a 1,1-difluoro-3-butenyl substituent would yield the 6,6-difluoro motif post-cyclopropanation.

  • Catalyst Selection : Chiral dirhodium catalysts (e.g., Rh₂(S-p-BrTPCP)₄) induce asymmetry in the bicyclic core, though the racemic nature of the target compound suggests a non-chiral or racemic synthesis pathway.

Difluorination Strategies for Bicyclo[3.1.0]hexane

Challenges in Difluorocarbene Insertion

Prior efforts to insert difluorocarbene into bicyclo[3.1.0]hexanes (e.g., compound 29 ) were unsuccessful under standard conditions (NaI, CF₃TMS, THF, 65°C). This suggests that alternative fluorination methods are required for introducing the 6,6-difluoro groups.

Pre-Cyclization Fluorination

Incorporating fluorine atoms into the diazo precursor prior to cyclopropanation circumvents post-cyclization challenges. For example:

  • Synthetic Route :

    • Synthesis of 1,1-difluoro-3-buten-1-ol via hydrofluorination of a propargyl alcohol.

    • Conversion to the corresponding bromide and displacement with methyl acetoacetate.

    • Diazo transfer to yield the α-allyldiazoacetate precursor.

    • Cyclopropanation to form 6,6-difluorobicyclo[3.1.0]hexane.

This approach mirrors the synthesis of 3-arylbicyclo[1.1.0]butanes, where pre-functionalized substrates streamline downstream transformations.

Hydrochloride Salt Formation

The final step involves protonation of the free amine with hydrochloric acid:

  • Acid-Base Reaction : Dissolve the free base in diethyl ether and treat with gaseous HCl.

  • Crystallization : Precipitate the hydrochloride salt by cooling and filtering.

Synthetic Challenges and Limitations

  • Steric Hindrance : The bicyclo[3.1.0]hexane framework imposes significant steric constraints, potentially limiting reaction rates and yields during functionalization.

  • Racemization : While the target is racemic, asymmetric synthesis methods (e.g., chiral catalysts) could inadvertently introduce enantiomeric excess, necessitating careful control.

  • Fluorine Stability : Difluorinated intermediates may exhibit hydrolytic instability, requiring anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted bicyclic hexanes

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in antiviral research. Preliminary studies indicate that it may exhibit activity against respiratory viruses, such as human respiratory syncytial virus (hRSV). The mechanism of action is believed to involve the interaction with viral proteins or host cell receptors, inhibiting viral replication.

Interaction Studies

Research focusing on the binding affinity of rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride to various biological targets is crucial for understanding its mechanism of action and therapeutic effects. These studies suggest that the compound may bind to enzymes and receptors involved in viral entry or replication, enhancing its potential as a pharmaceutical agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structural features. Its synthesis typically involves multi-step routes starting from readily available precursors, making it an attractive target for synthetic chemists looking to develop new compounds with desired biological properties.

Case Studies

Case Study 1: Antiviral Activity
A study conducted on the antiviral properties of this compound demonstrated promising results against hRSV in vitro. The compound was shown to significantly inhibit viral replication at low micromolar concentrations.

Case Study 2: Binding Affinity
In a series of binding assays performed on various enzymes and receptors, this compound exhibited notable binding affinities that suggest potential as a lead compound for further drug development targeting viral infections.

Mechanism of Action

The mechanism of action of rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bicyclohexane Amines

Compound A : rac-(1R,3r,5S)-6,6-Difluoro-N-methylbicyclo[3.1.0]hexan-3-amine Hydrochloride
  • Key Differences :
    • N-methyl substitution on the amine group.
    • Altered stereochemistry (3r vs. 3s).
  • Stereochemical differences may influence binding to chiral targets .
Compound B : rac-(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine Hydrochloride
  • Key Differences :
    • Oxygen atom replaces one bridgehead carbon (3-oxa substitution).
    • Amine group at the 1-position instead of 3-position.
  • Impact :
    • Increased polarity due to the ether group, improving aqueous solubility.
    • Altered ring strain and conformational flexibility compared to the difluorinated analog .

Non-Bicyclic Fluorinated Amines

Compound C : 3,3-Difluorocyclopentan-1-amine Hydrochloride
  • Key Differences: Monocyclic (cyclopentane) structure without a fused ring. Fluorine atoms at the 3,3-positions.
  • Simpler synthesis but less metabolic stability .
Compound D : 6,6-Difluorobicyclo[3.1.0]hexan-3-ol
  • Key Differences :
    • Hydroxyl group replaces the amine.
  • Impact: Loss of protonatable amine reduces ionic interactions in biological systems. Increased hydrogen-bonding capacity but lower solubility in nonpolar environments .

Comparative Analysis of Physicochemical and Pharmacological Properties

Table 1: Key Properties of this compound and Analogs

Property Target Compound Compound A Compound B Compound C
Molecular Weight 169.60 g/mol 183.63 g/mol 163.62 g/mol 157.57 g/mol
Solubility Moderate (hydrochloride salt) Lower (N-methyl substitution) High (3-oxa substitution) Moderate (cyclopentane core)
Stereochemical Complexity High (racemic mixture) High (different stereochemistry) Moderate (single enantiomer) Low (non-chiral)
Pharmacological Role LPAR1 antagonist intermediate Less active in receptor assays Not reported for LPAR1 Limited receptor engagement

Key Findings :

  • The bicyclo[3.1.0]hexane core enhances rigidity and target selectivity compared to monocyclic analogs .
  • Fluorine atoms improve metabolic stability and modulate electron density, enhancing binding to hydrophobic pockets .
  • Primary amine in the target compound is critical for ionic interactions with LPAR1, as seen in its superior activity over N-methylated or hydroxylated analogs .

Pricing and Availability :

  • The target compound is priced at €577.00/50 mg (CymitQuimica), reflecting its complex synthesis and demand in drug discovery .
  • Analogs like Compound B (3-oxa derivative) are more affordable (e.g., $932.00/50 mg ) due to simpler synthetic routes .

Biological Activity

Rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound notable for its unique structure and potential biological activities. The compound features two fluorine atoms attached to a bicyclo[3.1.0]hexane framework, which contributes to its chemical stability and biological efficacy. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.6 g/mol
  • LogP : 0.266
  • Hydrogen Bond Acceptors : 3

Structural Characteristics

The presence of fluorine atoms at specific positions enhances the compound's reactivity and interaction with biological targets. The stereochemistry (1R,3S,5S) further contributes to its unique properties compared to other similar compounds.

PropertyValue
Molecular FormulaC6H10ClF2N
Molecular Weight169.6 g/mol
LogD-2.462
LogP0.266
Hydrogen Bond Acceptors3

Antiviral Properties

Preliminary studies suggest that this compound exhibits antiviral properties, particularly against respiratory viruses such as human respiratory syncytial virus (hRSV). The proposed mechanism involves:

  • Interaction with Viral Proteins : The compound may bind to viral proteins or host cell receptors, inhibiting viral replication.
  • Blocking Viral Entry : By interfering with the mechanisms that allow viruses to enter host cells, the compound could effectively reduce viral load.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets, including enzymes and receptors involved in viral pathogenesis. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Case Study: Interaction with hRSV

In laboratory settings, this compound demonstrated significant inhibition of hRSV replication in cell cultures. The study indicated a dose-dependent response with notable reductions in viral titers at higher concentrations.

Safety and Toxicity

While exploring the biological activity of this compound, safety assessments are also critical:

  • Toxicological Profile : Initial findings indicate that the compound may be harmful if ingested and can cause skin irritation .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
rac-(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochlorideC6H10ClNLacks fluorination; different stereochemistry
rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-6-amineC6H10F2NDifferent fluorination pattern
rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochlorideC6H10ClNDifferent position for amine group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically begins with bicyclic precursors functionalized with fluorine and amine groups. Key steps include cyclopropanation, fluorination (e.g., using DAST or XeF₂), and subsequent amine protection/deprotection. Stereochemical control is achieved via chiral auxiliaries or catalysts, with reaction temperature (-20°C to 80°C) and solvent polarity (e.g., DCM vs. THF) critical for minimizing racemization . Post-synthesis, the hydrochloride salt is formed by treating the free amine with HCl in anhydrous ether .

Q. How can researchers confirm the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.
  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes diastereomers; 1H^1\text{H} NMR coupling constants (e.g., J values for cyclopropane protons) validate ring strain and stereochemistry.
  • Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/IPA mobile phases to separate enantiomers (>98% ee required for pharmacological studies) .
  • Mass spectrometry : HRMS confirms molecular formula (C₆H₁₀ClF₂N, m/z 169.60) .

Q. What are the critical safety considerations for handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats due to hazards H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Storage : Store under inert gas (Ar/N₂) at 2–8°C in sealed amber vials to prevent hygroscopic degradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via certified waste facilities .

Q. What analytical techniques are recommended for assessing batch-to-batch consistency?

  • Methodological Answer :

  • KF titration : Measures residual water (<0.5% w/w).
  • ICP-MS : Detects heavy metal impurities (e.g., Pd <10 ppm from catalytic steps).
  • HPLC-UV/ELSD : Quantifies organic impurities (e.g., starting materials, byproducts) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this bicyclic amine in drug discovery?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., GPCRs, ion channels) using software like AutoDock Vina. Focus on the amine group’s hydrogen bonding and fluorine’s electronegativity.
  • MD simulations : Assess stability of ligand-protein complexes in physiological conditions (150 mM NaCl, 310 K) over 100 ns trajectories.
  • SAR studies : Modify substituents (e.g., replacing F with Cl) to optimize binding affinity and selectivity .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility screening : Use a 96-well plate format with solvents (e.g., DMSO, EtOH, PBS) at 25°C and 37°C. Measure via nephelometry or UV-vis.
  • Co-solvency approach : Blend PEG-400 with aqueous buffers to enhance solubility (>10 mg/mL target).
  • Data normalization : Account for pH variations (amine protonation at pH <4 increases solubility) and ionic strength effects .

Q. How does the compound’s stereochemistry impact its metabolic stability in vitro?

  • Methodological Answer :

  • Liver microsome assays : Incubate enantiomers (1 µM) with human/rat microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 min.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify stereospecific metabolism.
  • Metabolite ID : Use Q-TOF-MS to detect hydroxylated or defluorinated products .

Q. What experimental designs are optimal for studying its potential as a protein degradation inducer (e.g., PROTAC)?

  • Methodological Answer :

  • Ternary complex formation : Use SPR or ITC to measure binding affinity (Kd) between the compound, E3 ligase (e.g., VHL), and target protein.
  • Western blotting : Quantify target protein degradation in cell lysates (e.g., HeLa cells) after 24-h treatment (IC₅₀ determination).
  • Negative controls : Include enantiomers and amine-blocked analogs to validate specificity .

Q. How can researchers address discrepancies in enantiomeric excess (ee) between synthetic batches?

  • Methodological Answer :

  • Process optimization : Adjust catalyst loading (e.g., Jacobsen’s catalyst at 5 mol%) and reaction time to minimize kinetic resolution.
  • Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) in ethanol/water mixtures.
  • DoE (Design of Experiments) : Apply Taguchi methods to identify critical factors (e.g., temp, stirring rate) affecting ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.